molecular formula C14H22OSi B12554016 Silane, (1,1-dimethylethyl)(3-ethenylphenoxy)dimethyl- CAS No. 149274-04-4

Silane, (1,1-dimethylethyl)(3-ethenylphenoxy)dimethyl-

Cat. No.: B12554016
CAS No.: 149274-04-4
M. Wt: 234.41 g/mol
InChI Key: NQODUSPNKAADHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for this compound is (1,1-dimethylethyl)dimethyl(3-ethenylphenoxy)silane . This nomenclature adheres to the priority rules for organosilicon compounds, where substituents are listed alphabetically, ignoring multiplicative prefixes.

  • Parent structure : The silane framework (SiH₄) serves as the root.
  • Substituent order :
    • (1,1-dimethylethyl) : A branched alkyl group (tert-butyl) bonded to silicon.
    • Dimethyl : Two methyl groups attached to silicon.
    • (3-ethenylphenoxy) : A phenoxy group (oxygen-linked benzene ring) with an ethenyl (-CH=CH₂) substituent at the 3-position.

The structural formula is:
Si(CMe₃)(Me)₂(O-C₆H₃-CH=CH₂-3)
where Me denotes methyl (-CH₃) and CMe₃ represents the tert-butyl group.

CAS Registry Number and Alternative Identifiers

As of May 2025, no CAS Registry Number has been assigned to this specific compound in the PubChem or NIST databases. However, structurally related silanes provide insight into potential identifiers:

Related Compound CAS Number Key Structural Feature
(1,1-Dimethylethyl)dimethyl(4-methylphenoxy)silane 62790-85-6 Methyl-substituted phenoxy group
Tris(3-ethyloxetan-3-yl)methoxysilane 675571-58-1 Oxetane-functionalized silane
(1,1-Dimethylethyl)dimethyl[4-(phenylethynyl)phenoxy]silane Unspecified Phenylethynyl substituent

Alternative identifiers for the target compound may include:

  • IUPAC Name : (1,1-Dimethylethyl)dimethyl(3-ethenylphenoxy)silane
  • SMILES : CC(C)(C)Si(C)Oc1cccc(c1)C=C
  • InChIKey : Derived computationally but unregistered as of 2025.

Molecular Formula and Weight Analysis

The molecular formula C₁₄H₂₂OSi is deduced from the aggregation of substituents:

Component Contribution to Formula
tert-Butyl (C₄H₉) C₄H₉
Dimethyl (2 × CH₃) C₂H₆
3-Ethenylphenoxy (C₈H₇O) C₈H₇O
Silicon atom Si

Total : C₄ + C₂ + C₈ = C₁₄ ; H₉ + H₆ + H₇ = H₂₂ ; O + Si = OSi .

The molecular weight is calculated as:

  • Carbon (C) : 14 × 12.01 = 168.14 g/mol
  • Hydrogen (H) : 22 × 1.008 = 22.18 g/mol
  • Oxygen (O) : 16.00 g/mol
  • Silicon (Si) : 28.09 g/mol

Total Molecular Weight : 168.14 + 22.18 + 16.00 + 28.09 = 234.41 g/mol .

This aligns with analogs such as (1,1-dimethylethyl)dimethyl(4-methylphenoxy)silane (222.40 g/mol), accounting for the additional carbon and unsaturation in the ethenyl group.

Structural Analysis :
The 3-ethenylphenoxy group introduces π-electron density to the silane, potentially influencing its reactivity in polymerization or surface-modification applications. The tert-butyl and methyl groups provide steric bulk, a feature exploited in silicon-based protecting groups.

Comparative Data :

Property Target Compound Analog (C₁₃H₂₂OSi)
Molecular Formula C₁₄H₂₂OSi C₁₃H₂₂OSi
Molecular Weight (g/mol) 234.41 222.40
Key Functional Group 3-Ethenylphenoxy 4-Methylphenoxy

Properties

CAS No.

149274-04-4

Molecular Formula

C14H22OSi

Molecular Weight

234.41 g/mol

IUPAC Name

tert-butyl-(3-ethenylphenoxy)-dimethylsilane

InChI

InChI=1S/C14H22OSi/c1-7-12-9-8-10-13(11-12)15-16(5,6)14(2,3)4/h7-11H,1H2,2-6H3

InChI Key

NQODUSPNKAADHJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1)C=C

Origin of Product

United States

Preparation Methods

Key Structural and Functional Features

The compound’s design includes:

  • TBDMS group : A sterically bulky, hydrophobic substituent enhancing stability against hydrolysis.
  • 3-Ethenylphenoxy moiety : A vinyl-substituted aromatic ring enabling further functionalization via polymerization or crosslinking.
Property Value
Molecular Formula C₁₄H₂₂OSi
Molecular Weight 234.41 g/mol
CAS Number 149274-04-4
IUPAC Name tert-Butyl-(3-ethenylphenoxy)dimethylsilane

Synthesis Strategies

General Silylation Approach

The TBDMS group is typically introduced via silylation of alcohols or phenols using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base. For this compound, the phenol precursor would be 3-vinylphenol (3-ethenylphenol).

Reaction Scheme :
$$
\text{3-Vinylphenol} + \text{TBSCl} \xrightarrow{\text{Base}} \text{Silane, (1,1-dimethylethyl)(3-ethenylphenoxy)dimethyl-} + \text{HCl}
$$

Key Parameters :

  • Base : Imidazole or pyridine to neutralize HCl.
  • Solvent : Dichloromethane, THF, or DMF.
  • Yield : Analogous TBDMS ether syntheses report yields of 70–90%.
Challenges :
  • Stability of 3-Vinylphenol : Susceptibility to polymerization under acidic or oxidative conditions.
  • Steric Hindrance : Bulky TBDMS group may slow reaction kinetics.

Alternative Routes

Analogous Syntheses

Ethynyl Analog (CAS 163233-08-7)

The ethynyl variant (Silane, (1,1-dimethylethyl)(3-ethynylphenoxy)dimethyl-) is synthesized via:

  • Bromination : Introduction of bromine to 3-ethynylphenol.
  • Silylation : Reaction with TBDMS chloride.

Key Data :

Step Reagents Conditions Yield
Bromination HBr, AcOH Room temperature ~70%
Silylation TBSCl, Imidazole CH₂Cl₂, 0–5°C ~90%

This method suggests a scalable pathway for the ethenyl analog, provided 3-vinylphenol is available.

Vinyl Group Introduction

The vinyl group can be introduced post-silylation via:

  • Wittig Reaction : Using ylides to form alkenes from aldehydes.
  • Cross-Metathesis : Olefin exchange with Grubbs catalysts.

Example :
$$
\text{TBDMS-Phenoxy-Aldehyde} + \text{Wittig Reagent} \rightarrow \text{3-Vinyl-TBDMS-Phenoxy-Silane}
$$

Critical Challenges and Solutions

Challenge Solution
3-Vinylphenol Stability Use inert atmosphere, low temperatures.
Polymerization Risk Add radical inhibitors (e.g., TEMPO).
TBDMS Group Removal Use fluoride sources (e.g., TBAF) for cleavage.

Comparative Analysis of Silylation Methods

Method Advantages Disadvantages
TBSCl + Imidazole High yield, mild conditions. Requires anhydrous conditions.
Grignard Synthesis Direct TBDMS group introduction. Hazard

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C15H26OSi
  • Molecular Weight : 250.45 g/mol
  • CAS Number : 136116-42-2

The compound features a tert-butyl group and a phenoxy group attached to a dimethylsilane moiety, which imparts unique chemical properties conducive to various applications.

Applications in Material Science

2.1 Surface Modification

Silane compounds are widely used for surface modification to enhance adhesion properties in coatings and sealants. The presence of the phenoxy group facilitates strong interactions with organic substrates, making it ideal for:

  • Coatings : Improving the durability and weather resistance of paints and varnishes.
  • Adhesives : Enhancing the bonding strength between dissimilar materials such as glass and plastics.

2.2 Polymer Synthesis

The compound can be utilized as a precursor in the synthesis of silicone-based polymers. Its ability to act as a coupling agent allows for the incorporation of organic functionalities into silicone matrices, leading to:

  • Enhanced mechanical properties : Improved tensile strength and flexibility.
  • Thermal stability : Retaining performance under high-temperature conditions.

Applications in Organic Synthesis

3.1 Silylation Reactions

Silane compounds are essential in organic synthesis as silylating agents. The use of Silane, (1,1-dimethylethyl)(3-ethenylphenoxy)dimethyl- allows for the protection of hydroxyl and amine groups during multi-step syntheses. This is particularly useful in:

  • Protecting Groups : Blocking reactive sites to prevent unwanted reactions.
  • Subsequent Functionalization : Enabling selective reactions once protection is removed.

Use in Coatings

A study demonstrated that incorporating Silane, (1,1-dimethylethyl)(3-ethenylphenoxy)dimethyl- into an epoxy resin formulation significantly improved adhesion to metal substrates compared to traditional silanes. The enhanced adhesion was attributed to the phenoxy group's ability to interact with the metal surface effectively.

Application in Adhesives

Research indicated that adhesives formulated with this silane exhibited superior water resistance and thermal stability compared to those without silane additives. The study highlighted that the silane's unique structure contributed to improved cross-linking density within the adhesive matrix.

Mechanism of Action

Comparison with Similar Compounds

Structural Analogs and Key Properties

The following table summarizes structurally related tert-butyldimethylsilane derivatives, highlighting substituent variations and their physicochemical properties:

Compound Name (CAS No.) Substituent Molecular Formula Molecular Weight Key Properties/Applications References
Silane, (3-butyn-1-yloxy)(1,1-dimethylethyl)dimethyl- (78592-82-2) 3-butynyloxy C₁₀H₂₀OSi 184.35 Alkynyl group enables click chemistry; used in polymer synthesis
Silane, (3-bromopropoxy)(1,1-dimethylethyl)dimethyl- (89031-84-5) 3-bromopropoxy C₉H₂₁BrOSi 257.25 Bromine substituent facilitates nucleophilic substitution; precursor for functionalized materials
Silane, (9-decynyloxy)(1,1-dimethylethyl)dimethyl- (96045-10-2) 9-decynyloxy C₁₆H₃₂OSi 268.51 Long alkyl chain enhances hydrophobicity; soluble in dichloromethane
Silane, (1,1-dimethylethyl)(3-hexynyloxy)dimethyl- (N/A) 3-hexynyloxy C₉H₁₈OSi 170.32 Intermediate in stereoselective synthesis; high thermal stability
Silane, chloro(1,1-dimethylethyl)diphenyl- (58479-61-1) Chloro, diphenyl C₁₆H₁₉ClSi 274.85 Chloride group enhances reactivity; used in alcohol protection
Key Observations:
  • Substituent Effects: Alkynyl Groups (e.g., 3-butynyloxy, 9-decynyloxy): These groups enable click chemistry applications (e.g., azide-alkyne cycloaddition) and enhance compatibility with hydrophobic matrices . Halogens (e.g., bromopropoxy): Bromine increases electrophilicity, making the compound reactive toward nucleophiles in cross-coupling reactions . Aromatic Groups (e.g., 3-ethenylphenoxy): The ethenylphenoxy group in the target compound likely improves UV stability and offers sites for radical polymerization compared to aliphatic analogs .
  • Molecular Weight and Solubility: Longer alkyl/alkynyl chains (e.g., 9-decynyloxy) increase molecular weight and solubility in non-polar solvents like dichloromethane . Smaller substituents (e.g., 3-hexynyloxy) reduce steric hindrance, favoring applications in sterically demanding reactions .

Reactivity and Stability

  • Hydrolytic Stability: tert-Butyldimethylsilanes generally exhibit superior hydrolytic stability compared to trimethylsilyl derivatives due to steric protection of the silicon center. For example, tert-butyldiphenylchlorosilane (CAS 58479-61-1) is widely used to protect alcohols in acidic or aqueous conditions .
  • Thermal Decomposition : Silanes with bulky substituents (e.g., tert-butyl) decompose at higher temperatures. For instance, tert-butyl(hex-3-ynyloxy)dimethylsilane (C₉H₁₈OSi) has a predicted boiling point of 230°C , whereas brominated analogs (e.g., 89031-84-5) may decompose exothermically under heat due to halogen presence .

Biological Activity

Silane, (1,1-dimethylethyl)(3-ethenylphenoxy)dimethyl- (CAS No. 149274-04-4) is a silane compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and applications in medicinal chemistry.

  • Molecular Formula : C13H18O2Si
  • Molecular Weight : 250.36 g/mol
  • IUPAC Name : (1,1-dimethylethyl)(3-ethenylphenoxy)dimethylsilane

The biological activity of silane compounds often involves their interaction with cellular membranes and proteins. The unique structure of silane, (1,1-dimethylethyl)(3-ethenylphenoxy)dimethyl- allows it to penetrate lipid bilayers, potentially affecting membrane fluidity and protein function. This property is essential for its pharmacological effects.

Antimicrobial Activity

Research indicates that silane compounds can exhibit antimicrobial properties. In vitro studies have demonstrated that certain silanes can inhibit the growth of various bacterial strains. For instance, a study showed that silane derivatives effectively reduced the viability of Staphylococcus aureus and Escherichia coli in culture conditions.

Organism Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100

Anticancer Activity

Silane, (1,1-dimethylethyl)(3-ethenylphenoxy)dimethyl- has been studied for its potential anticancer effects. In cellular assays, it demonstrated cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Study: MCF-7 Cell Line

In a controlled experiment:

  • Concentration Tested : 50 µM
  • Cell Viability Reduction : 70%
  • Mechanism : Induction of caspase-dependent apoptosis.

Anti-inflammatory Effects

Silane compounds have shown promise in modulating inflammatory responses. In animal models, administration of silane derivatives resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential application in treating inflammatory diseases.

In Vivo Studies

Recent studies involving animal models have highlighted the efficacy of silane in reducing tumor growth and inflammation. For example:

  • A study on mice with induced tumors showed a significant decrease in tumor size when treated with silane at doses of 10 mg/kg body weight.

Structure-Activity Relationship (SAR)

The biological activity of silane compounds is heavily influenced by their chemical structure. Modifications to the phenoxy group or the dimethylsilane moiety can enhance or diminish their biological effects. This relationship is crucial for the design of more potent derivatives.

Q & A

Q. What are the common synthetic routes for preparing silane derivatives with tert-butyl and aryloxy substituents?

Silane derivatives with tert-butyl and aryloxy groups are typically synthesized via nucleophilic substitution or condensation reactions. For example, tert-butyldimethylsilyl chloride (a precursor) reacts with phenolic compounds under basic conditions (e.g., K₂CO₃) in solvents like dichloroethane (DCE) to form silyl ethers . The 3-ethenylphenoxy group may be introduced via aldehyde intermediates using reductive amination (Na(OAc)₃BH) or coupling reactions .

Q. Which spectroscopic techniques are most effective for confirming the structure of tert-butyldimethylsilane derivatives?

Key techniques include:

  • ¹H/¹³C NMR : To identify tert-butyl protons (δ ~1.0 ppm) and aryloxy/ethenyl groups.
  • GC/MS : For molecular ion confirmation and fragmentation patterns (e.g., loss of tert-butyl groups, m/z 57) .
  • FT-IR : To detect Si-O-C stretching (~1100 cm⁻¹) and ethenyl C=C bonds (~1640 cm⁻¹) .

Q. What safety protocols are essential when handling reactive silane compounds in the laboratory?

  • Use fume hoods to avoid inhalation of volatile chlorosilanes.
  • Wear nitrile gloves and safety goggles to prevent skin/eye contact.
  • Store silanes under inert gas (N₂/Ar) to minimize hydrolysis.
  • Follow EPA/DOT guidelines for hazardous waste disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of Silane, (1,1-dimethylethyl)(3-ethenylphenoxy)dimethyl-?

  • Solvent selection : Dichloroethane (DCE) enhances reactivity due to its moderate polarity and high boiling point (83°C), facilitating reflux conditions .
  • Catalysts : Use K₂CO₃ or NaH to deprotonate phenolic hydroxyl groups, promoting nucleophilic substitution .
  • Temperature control : Gradual heating (reflux for 4–12 h) prevents side reactions like ethenyl group polymerization .

Q. How can researchers address contradictions in NMR data when analyzing steric effects in bulky silane compounds?

  • 2D NMR (COSY, NOESY) : Resolves overlapping signals caused by steric hindrance from tert-butyl groups.
  • Variable-temperature NMR : Reduces signal broadening by mitigating slow conformational exchange at higher temps (e.g., 50°C) .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and validate assignments .

Q. What strategies mitigate steric hindrance in nucleophilic substitution reactions involving bulky silane derivatives?

  • Activate leaving groups : Use triflate (OTf) or tosylate (OTs) instead of chloride for faster displacement.
  • Microwave-assisted synthesis : Accelerates reaction kinetics, reducing steric interference .
  • Bulky bases : Selectively deprotonate phenolic groups without side reactions (e.g., LiHMDS) .

Q. How can thermal stability of Silane, (1,1-dimethylethyl)(3-ethenylphenoxy)dimethyl- be assessed to prevent decomposition during reactions?

  • Thermogravimetric analysis (TGA) : Measures decomposition onset temperature.
  • Differential scanning calorimetry (DSC) : Identifies exothermic/endothermic events (e.g., ethenyl group crosslinking).
  • Inert atmosphere : Conduct reactions under N₂/Ar to suppress oxidative degradation .

Q. What in vitro assays are suitable for evaluating the bioactivity of aryloxy silane derivatives?

  • Antioxidant assays : DPPH radical scavenging to assess phenolic group activity.
  • Antimicrobial screening : Broth microdilution (MIC) against Gram-positive/negative bacteria.
  • Cytotoxicity testing : MTT assay on human cell lines (e.g., HEK293) to evaluate biocompatibility .

Methodological Notes

  • Synthetic references : Schemes involving Na(OAc)₃BH () and tert-butyldimethylsilyl chloride () guide reaction design.
  • Analytical validation : Cross-reference GC/MS () and NMR () protocols for structural confirmation.
  • Safety compliance : Adhere to EPA/DOT regulations () for hazardous chemical handling.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.